molecular formula C21H22N2O5S2 B2898405 Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932303-35-0

Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2898405
CAS No.: 932303-35-0
M. Wt: 446.54
InChI Key: SPPVHYOLNOEJSP-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a benzothiophene core, a piperazine ring, and a methoxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the reaction of 2-mercaptobenzothiophene with chlorosulfonic acid to introduce the sulfonyl group. Subsequent steps include the formation of the piperazine ring and the attachment of the methoxyphenyl group.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced benzothiophene derivatives.

  • Substitution: Introduction of various functional groups at the piperazine or benzothiophene rings.

Scientific Research Applications

This compound has found applications in various scientific fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the piperazine ring. Similar compounds include other benzothiophene derivatives and piperazine-containing molecules. the combination of these features in this particular compound sets it apart and contributes to its distinct properties and applications.

Properties

IUPAC Name

methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-27-16-7-5-6-15(14-16)22-10-12-23(13-11-22)30(25,26)20-17-8-3-4-9-18(17)29-19(20)21(24)28-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPVHYOLNOEJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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